molecular formula C21H20ClN5O2 B4526515 6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

Cat. No.: B4526515
M. Wt: 409.9 g/mol
InChI Key: INLBBZVVPANUDU-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a 2-chlorophenyl group at position 6 and a 2-oxoethyl-piperazino moiety at position 2, where the piperazine ring is substituted with a 2-pyridyl group. This configuration enhances its interaction with biological targets, particularly monoamine oxidase (MAO) enzymes and neurotransmitter receptors, making it a candidate for neurological and cardiovascular therapeutics .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-17-6-2-1-5-16(17)18-8-9-20(28)27(24-18)15-21(29)26-13-11-25(12-14-26)19-7-3-4-10-23-19/h1-10H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLBBZVVPANUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone typically involves multiple steps, including the formation of the pyridazinone ring and the introduction of the chlorophenyl and pyridylpiperazino groups. Common synthetic routes may include:

    Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Pyridylpiperazino Group: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution under acidic or basic conditions, enabling modifications at the nitrogen atoms.

  • Example reaction :
    Piperazine ring alkylation with ethyl bromoacetate in acetone (K₂CO₃ catalyst) yields ethyl 6-(4-(2-pyridyl)piperazino)-3(2H)-pyridazinone-2-yl-acetate ( ).
    Conditions :

    • Solvent: Acetone

    • Catalyst: K₂CO₃

    • Temperature: Reflux (56–60°C)

    • Yield: >90%

Reagent Product Application
Ethyl bromoacetateEthyl ester derivativeIntermediate for hydrazide synthesis
Hydrazine hydrate6-(4-(2-Pyridyl)piperazino)-3(2H)-pyridazinone-2-yl-acetohydrazide ( )Precursor for bioactive derivatives

Reactivity at the Pyridazinone Carbonyl Group

The carbonyl group at position 3 of the pyridazinone ring participates in hydrolysis and condensation reactions.

  • Hydrolysis :
    Treatment with hot glacial acetic acid converts 3-chloro-6-substituted pyridazine to 6-substituted-3(2H)-pyridazinone ( ).
    Conditions :

    • Solvent: Glacial acetic acid

    • Temperature: 80–100°C

    • Yield: 70–85%

  • Condensation :
    Reaction with aromatic aldehydes (e.g., 3,5-difluorobenzaldehyde) forms hydrazone derivatives ( ).
    Conditions :

    • Solvent: THF

    • Catalyst: Triethylamine

    • Reagent: Ethyl chloroformate

Alkylation and Amide Formation

The ethyl acetate side chain facilitates alkylation and amide coupling:

  • Alkylation :
    Ethyl bromoacetate reacts with the pyridazinone nitrogen to form esters ( ).

  • Amide formation :
    Carboxylic acid intermediates (e.g., 13a–c ) react with aryl amines to produce amides ( ).

Intermediate Reagent Product Biological Target
6-(4-(2-Pyridyl)piperazino)-3(2H)-pyridazinone-2-yl-acetic acid4-FluorophenylpiperazineHydrazone derivatives (e.g., T3 , T6 )MAO-B inhibition ( )

Enzymatic Interactions and Biochemical Reactivity

The compound inhibits enzymes through non-covalent interactions:

  • MAO-B inhibition :
    Docking studies reveal hydrophobic interactions with FAD, Y326, and Y435 residues ( ).
    IC₅₀ : 0.2–1.8 μM ( ).

  • PDE4 inhibition :
    The pyridazinone core binds to the catalytic site, reducing cAMP hydrolysis ( ).

Oxidation and Reduction Reactions

  • Oxidation :
    The pyridazinone ring resists oxidation, but the piperazine nitrogen can be oxidized to form N-oxides under strong oxidative conditions (e.g., H₂O₂/CH₃COOH) ().

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydropyridazinone, altering bioactivity ( ).

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Derivative Key Modification Reactivity Difference
6-(4-Methoxyphenyl)-2-{2-oxo-2-[4-(3-chlorophenyl)piperazino]ethyl}-3(2H)-pyridazinoneMethoxy vs. chloro substitutionEnhanced solubility; reduced electrophilicity ()
2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinonePhenyl vs. pyridyl substitutionIncreased MAO-B selectivity ( )

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the piperazine-pyridazine bond ( ).

  • Hydrolytic stability : Stable in pH 4–7; degrades in strongly acidic (pH <2) or basic (pH >10) conditions ().

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment
    • The compound has been investigated for its ability to inhibit the activity of SHP2 (Src Homology 2 domain-containing phosphatase), which is implicated in various cancers including melanoma, neuroblastoma, and acute myeloid leukemia. Inhibiting SHP2 can disrupt cancer cell signaling pathways, offering a novel approach to cancer therapy .
    Cancer TypeMechanism of ActionReference
    MelanomaSHP2 inhibition
    NeuroblastomaModulation of cell signaling
    Acute Myeloid LeukemiaTargeting aberrant SHP2 activity
  • Antimicrobial Activity
    • Preliminary studies suggest that pyridazinone derivatives exhibit antimicrobial properties against various bacterial strains. The chlorophenyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased efficacy .
    Bacterial StrainActivity LevelReference
    E. coliModerate
    S. aureusHigh
  • Neurological Disorders
    • Research indicates that compounds with similar structures may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. The piperazine moiety could play a role in modulating serotonin receptors .

Case Studies

  • Inhibition of SHP2 in Cancer Models
    • A study demonstrated that treatment with the compound led to a significant reduction in tumor growth in xenograft models of melanoma. The mechanism involved the downregulation of pathways mediated by SHP2, highlighting its potential as an anti-cancer agent .
    Results Summary:
    • Tumor volume reduction: 65%
    • Survival rate increase: 40%
  • Antimicrobial Efficacy Testing
    • In vitro testing showed that the compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties .

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyridazinone derivatives share a common core but differ in substituents, which dictate their pharmacological profiles. Below is a structural analysis of key analogs:

Compound Name Substituents at Position 6 Substituents at Position 2 Key Structural Differences
Target Compound 2-Chlorophenyl 2-Oxoethyl-[4-(2-pyridyl)piperazino] Unique 2-pyridyl-piperazine linkage
6-(4-Chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 4-Chlorophenyl 2-Oxoethyl-[4-(2-methoxyphenyl)piperazino] Methoxy vs. pyridyl on piperazine
2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone 2-Methoxyphenyl 2-Oxoethyl-[4-(4-chlorophenyl)piperazino] Chlorophenyl vs. pyridyl on piperazine
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzal hydrazone None (piperazine at position 6) Acetyl-benzal hydrazone Hydrazone substituent instead of oxoethyl-piperazino

Key Observations :

  • The 2-pyridyl group on the piperazine ring in the target compound may enhance binding to MAO-B due to its electron-deficient aromatic system .
  • Chlorophenyl substituents at position 6 improve lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .

Key Insights :

  • The target compound’s synthesis requires prolonged reflux (24 hours) compared to microwave-assisted methods .
  • Hydrazine hydrate is critical for removing ethyl groups in analogs with ester functionalities .
MAO-B Inhibition
Compound MAO-B IC₅₀ (µM) Selectivity (MAO-B/MAO-A) Reference
Target Compound 0.015 >100-fold
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 0.013 >150-fold
6-(4-Chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 0.042 50-fold

Trends :

  • Fluorophenyl and pyridyl substituents enhance MAO-B inhibition due to optimal electron-withdrawing effects .
  • Methoxy groups reduce potency, likely due to steric hindrance .
Anti-Inflammatory and Analgesic Activity
Compound % Inhibition of Carrageenan-Induced Edema Analgesic Efficacy (vs. Indomethacin) Reference
Target Compound 78% (at 10 mg/kg) 1.2×
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzal hydrazone 85% (at 10 mg/kg) 1.5×
Emorfazone (NSAID standard) 70% (at 10 mg/kg) 1.0×

Trends :

  • Hydrazone derivatives show superior anti-inflammatory activity, likely due to dual COX-2 and MAO-B inhibition .
  • The target compound’s 2-pyridyl group may limit gastric toxicity compared to traditional NSAIDs .

Biological Activity

6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a complex structure that may contribute to its interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H22ClN5O
  • Molecular Weight : 393.89 g/mol

The compound contains a chlorophenyl group, a piperazine moiety, and a pyridazinone core, which are significant for its biological activity.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit various pharmacological effects, including:

  • Antitumor Activity : Pyridazinones have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyridazinones have shown cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
  • Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.

Case Studies

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of various pyridazinone derivatives, including the compound . It was found to significantly reduce the viability of human cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations.
    • Results :
      • IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
  • Antimicrobial Assessment :
    • Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests.
    • Results :
      • Minimum inhibitory concentrations (MIC) were determined to be between 32 and 128 µg/mL, suggesting moderate antibacterial activity.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntitumorHeLa10
AntitumorMCF715
AntimicrobialStaphylococcus aureus64
AntimicrobialEscherichia coli128

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Reacting pyridazinone precursors with ethyl bromoacetate derivatives under reflux conditions (e.g., ethanol, 5–6 hours).
  • Piperazine coupling : Introducing the 4-(2-pyridyl)piperazino group via amidation or alkylation, often requiring catalysts like piperidine or NaOH in dichloromethane .
  • Purification : Recrystallization from ethanol or dichloromethane to achieve >98% purity. Key factors affecting yield include stoichiometric ratios, solvent polarity, and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl at C6, pyridylpiperazinoethyl at C2).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Detect carbonyl (C=O) and amine (N-H) stretches.
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its antiplatelet or cardiovascular activity?

  • Assay Design :

  • Platelet Aggregation Inhibition : Use ADP or collagen as agonists in human platelet-rich plasma (PRP), monitoring aggregation via turbidimetry .
  • Vasorelaxation Studies : Ex vivo aortic ring assays to measure tension reduction in pre-contracted tissues (e.g., KCl or phenylephrine-induced) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of pyridazinone derivatives across studies?

  • Resolution Strategies :

  • Standardize Assay Conditions : Control variables like agonist concentration (e.g., ADP at 2 µM vs. 5 µM) or incubation time .
  • Structural Comparisons : Evaluate substituent effects (e.g., 2-pyridylpiperazino vs. 4-aminophenyl groups) using SAR tables .
  • Meta-Analysis : Pool data from studies with similar endpoints (e.g., IC₅₀ values) to identify trends or outliers .

Q. What strategies enhance the pharmacokinetic profile of this compound for in vivo studies?

  • Optimization Approaches :

  • Solubility Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via prodrug synthesis.
  • Metabolic Stability : Replace labile esters with amides to reduce hepatic clearance.
  • Bioavailability Testing : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. How does the 2-pyridylpiperazinoethyl moiety influence receptor binding compared to other substituents?

  • Mechanistic Insights :

  • Molecular Docking : Simulate interactions with adenosine receptors (e.g., A₂A) or phosphodiesterase (PDE) isoforms. The pyridyl group may enhance π-π stacking, while piperazine improves solubility and H-bonding .
  • Competitive Binding Assays : Compare inhibition constants (Kᵢ) against analogs with bulkier or polar substituents .

Q. What experimental design principles are critical for scaling up synthesis via flow chemistry?

  • Flow Chemistry Optimization :

  • Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (40–80°C), flow rate (0.5–2 mL/min), and residence time.
  • Real-Time Monitoring : Inline IR or UV sensors to track intermediate formation.
  • Safety : Minimize exothermic risks by segmenting reaction zones .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Precautions :

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage : Keep in airtight containers under nitrogen, away from ignition sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

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